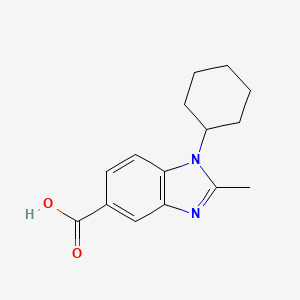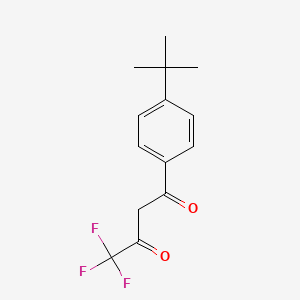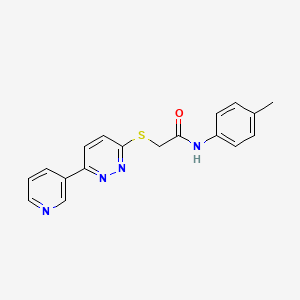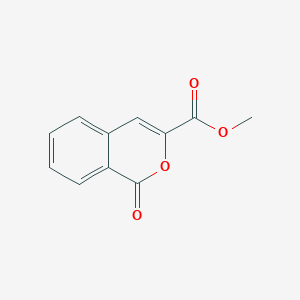![molecular formula C9H15NO B2843868 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one CAS No. 140241-84-5](/img/structure/B2843868.png)
9-Methyl-9-azabicyclo[4.2.1]nonan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-9-azabicyclo[4.2.1]nonan-3-one is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 . It is also known by its CAS number 140241-84-5 .
Synthesis Analysis
The synthesis of 9-azabicyclo[4.2.1]nona-2,4,7-trienes, which are structurally similar to 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one, has been achieved through a catalytic [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes and 1,4-butynediol . This reaction was catalyzed by a three-component system consisting of Co(acac)2(dppe)/Zn/ZnI2 .Molecular Structure Analysis
The molecular structure of 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one consists of a nine-membered ring with a nitrogen atom and a methyl group attached to the ninth carbon .Physical And Chemical Properties Analysis
9-Methyl-9-azabicyclo[4.2.1]nonan-3-one has a predicted boiling point of 239.5±13.0 °C and a predicted density of 1.033±0.06 g/cm3 . Its pKa is predicted to be 9.55±0.20 .Wissenschaftliche Forschungsanwendungen
Synthesis of New Functionally Substituted 9-Azabicyclo
The compound is used in the synthesis of new functionally substituted 9-Azabicyclo . The reaction involves the catalytic [6π + 2π]-cycloaddition of N -carbocholesteroxyazepine with functionally substituted terminal alkynes and 1,4-butynediol . This results in the formation of previously undescribed but promising 9-azabicyclo .
Key Component in Alkaloids
The 9-azabicyclo[4.2.1]nonane cage, which is a part of the compound, is a key structural component of several important natural and synthetic alkaloids . These include anatoxin-a, pinnamine, bis-homoepibatidine, and UB-165 .
Potential Medicinal Applications
Various analogues containing the 9-azabicyclo[4.2.1]nonane cage are actively being studied by pharmaceutical scientists as potential medicinal agents . They are being researched for the treatment of severe neurological disorders such as Parkinson’s and Alzheimer’s diseases, schizophrenia, and depression .
Synthesis of Fluorene-Containing 9-Azabicyclo
The compound is used in the synthesis of new fluorene-containing 9-Azabicyclo . The process involves the catalytic [6π+2π]-cycloaddition of terminal alkynes to 9 H -fluoren-9-ylmethyl 1 H -azepine-1-carboxylate .
Antitumor Agents
9-Azabicyclo[4.2.1]nonadi (tri)ene derivatives, which can be synthesized using the compound, are promising as potential antitumor agents . They are being studied for the treatment of oncological diseases .
Synthesis of Bridged Heterocycles
The synthesis of bridged heterocycles of the homotropane series (9-azabicyclo[4.2.1]nonanes) is an important and extensively developing field of research in organic chemistry . The compound plays a crucial role in this process .
Safety and Hazards
The safety symbols for 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one are GHS07 and GHS05, and the signal word is "Danger" . Hazard statements include H315, H312, H302, H335, H318, and H332 . Precautionary statements include P280, P305+P351+P338, P310, P302+P352, P312, P322, P363, P501, P264, P321, P332+P313, P362, P270, P301+P312, P330, P261, P271, and P304+P340 .
Wirkmechanismus
Target of Action
The 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one is a key structural component of several important natural and synthetic alkaloids . It is known to possess properties of nicotinic acetylcholine receptor agonists in the central and vegetative nervous systems . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
The exact mode of action of 9-Methyl-9-azabicyclo[42As an agonist of the nicotinic acetylcholine receptors, it likely interacts with these receptors, triggering a response and leading to various downstream effects .
Biochemical Pathways
The compound’s interaction with nicotinic acetylcholine receptors can affect various biochemical pathways. These receptors are involved in numerous neurological processes, and their activation can lead to changes in neuronal signaling The exact pathways affected by 9-Methyl-9-azabicyclo[42
Result of Action
The activation of nicotinic acetylcholine receptors by 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one can have various molecular and cellular effects. Given the role of these receptors in the nervous system, the compound’s action could potentially influence neurological functions . .
Action Environment
The action, efficacy, and stability of 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one can be influenced by various environmental factors. For instance, factors such as temperature can affect the compound’s stability and its interactions with its target receptors . Additionally, the cellular environment can also influence the compound’s action, as the presence of other molecules can affect its ability to interact with its targets.
Eigenschaften
IUPAC Name |
9-methyl-9-azabicyclo[4.2.1]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-10-7-2-3-8(10)6-9(11)5-4-7/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOXGLLKSPCYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-9-azabicyclo[4.2.1]nonan-3-one | |
CAS RN |
140241-84-5 |
Source


|
| Record name | 9-methyl-9-azabicyclo[4.2.1]nonan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((2,5-dimethylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2843788.png)
![5-(3-chlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2843791.png)





![4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid](/img/structure/B2843801.png)



![2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2843808.png)